molecular formula C5H8O4 B8305379 Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- CAS No. 64952-08-5

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-

Katalognummer: B8305379
CAS-Nummer: 64952-08-5
Molekulargewicht: 132.11 g/mol
InChI-Schlüssel: CUOMYDZNJOUCKP-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is a chemical compound with the molecular formula C6H10O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetaldehyde group and a methoxy(2-oxoethoxy) group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- typically involves the reaction of acetaldehyde with methoxy(2-oxoethoxy)acetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is carried out using large-scale reactors and advanced purification techniques. The process involves the continuous feeding of reactants into the reactor, followed by the separation and purification of the product using distillation, crystallization, or chromatography methods. The industrial production methods are designed to ensure high efficiency, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- to form corresponding carboxylic acids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system under study.

Vergleich Mit ähnlichen Verbindungen

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- can be compared with other similar compounds, such as:

  • Acetaldehyde, ethoxy(2-oxoethoxy)-, (S)-
  • Acetaldehyde, methoxy(2-oxopropoxy)-, (S)-
  • Acetaldehyde, methoxy(2-oxoethoxy)-, ®-

These compounds share similar structural features but differ in the nature of the substituents and their stereochemistry. The uniqueness of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- lies in its specific functional groups and stereochemical configuration, which contribute to its distinct chemical properties and applications.

Eigenschaften

CAS-Nummer

64952-08-5

Molekularformel

C5H8O4

Molekulargewicht

132.11 g/mol

IUPAC-Name

(2S)-2-methoxy-2-(2-oxoethoxy)acetaldehyde

InChI

InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3/t5-/m0/s1

InChI-Schlüssel

CUOMYDZNJOUCKP-YFKPBYRVSA-N

Isomerische SMILES

CO[C@H](C=O)OCC=O

Kanonische SMILES

COC(C=O)OCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.